molecular formula C14H17NO4S B604195 Naphthalene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide CAS No. 92246-74-7

Naphthalene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide

Cat. No.: B604195
CAS No.: 92246-74-7
M. Wt: 295.36g/mol
InChI Key: KEOPZPUOPYEVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a sulfonic acid group and two hydroxyethylamide groups attached to the naphthalene ring. It is used in various chemical processes and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide typically involves the sulfonation of naphthalene followed by the introduction of hydroxyethylamide groups. The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid. This intermediate is then reacted with ethylene oxide under controlled conditions to introduce the hydroxyethylamide groups.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Naphthalene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxyethylamide groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-1-sulfonic acid bis-(2-hydroxy-ethyl)-amide
  • Naphthalene-2-sulfonic acid mono-(2-hydroxy-ethyl)-amide
  • Naphthalene-2-sulfonic acid bis-(2-amino-ethyl)-amide

Uniqueness

Naphthalene-2-sulfonic acid bis-(2-hydroxy-ethyl)-amide is unique due to the presence of two hydroxyethylamide groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature makes it particularly useful in applications requiring high solubility and specific reactivity.

Properties

CAS No.

92246-74-7

Molecular Formula

C14H17NO4S

Molecular Weight

295.36g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C14H17NO4S/c16-9-7-15(8-10-17)20(18,19)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,16-17H,7-10H2

InChI Key

KEOPZPUOPYEVME-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N(CCO)CCO

Origin of Product

United States

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